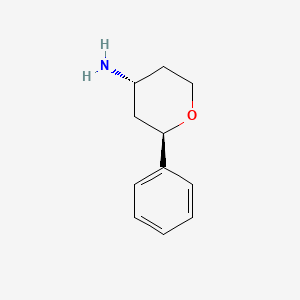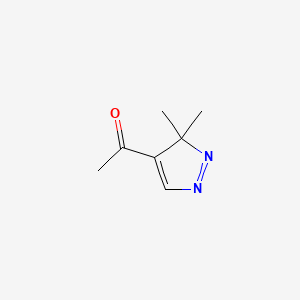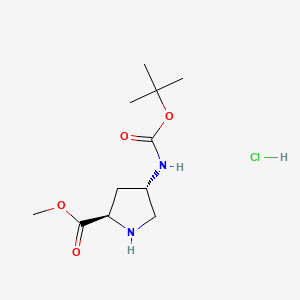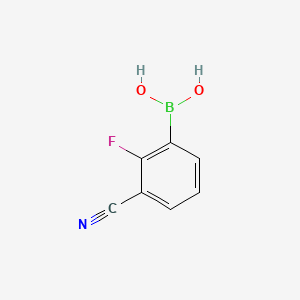
(3-Cyano-2-fluorophenyl)boronic acid
Descripción general
Descripción
“(3-Cyano-2-fluorophenyl)boronic acid” is a boronic acid derivative. It is a solid compound with the molecular formula C7H5BFNO2 and a molecular weight of 164.93 . It is also known as 3-Cyano-2-fluorobenzeneboronic Acid .
Molecular Structure Analysis
The molecular structure of “(3-Cyano-2-fluorophenyl)boronic acid” consists of a phenyl ring with a boronic acid group, a cyano group, and a fluorine atom attached. The exact positions of these substituents can vary .Chemical Reactions Analysis
Boronic acids, including “(3-Cyano-2-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, making them useful in various sensing applications . They are also used in Suzuki-Miyaura coupling reactions .Aplicaciones Científicas De Investigación
Preparation of Phenylboronic Catechol Esters
- Application Summary: 2-Fluorophenylboronic acid is used as a reactant for the preparation of phenylboronic catechol esters .
- Methods of Application: The specific experimental procedures would depend on the exact nature of the reaction, but typically involve palladium-catalyzed cross-coupling reactions .
- Results or Outcomes: The phenylboronic catechol esters prepared using this method have been identified as promising anion receptors for polymer electrolytes .
Synthesis of Trisubstituted Allylic Alcohols
- Application Summary: 2-Fluorophenylboronic acid is used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
- Methods of Application: This involves the use of a rhodium catalyst to facilitate the arylation reaction .
- Results or Outcomes: The outcome of this reaction is the formation of trisubstituted allylic alcohols .
Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Application Summary: 3-Fluorophenylboronic acid is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application: This involves palladium-catalyzed cross-coupling reactions .
- Results or Outcomes: The outcome of this reaction is the formation of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
Site-selective Suzuki-Miyaura Arylation Reactions
- Application Summary: 2-Fluorophenylboronic acid is used in site-selective Suzuki-Miyaura arylation reactions .
- Methods of Application: This involves the use of a palladium catalyst to facilitate the arylation reaction .
- Results or Outcomes: The outcome of this reaction is the formation of arylated compounds .
Synthesis of o-Phenylphenols
- Application Summary: 3-Fluorophenylboronic acid is used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Methods of Application: This involves palladium-catalyzed cross-coupling reactions .
- Results or Outcomes: The outcome of this reaction is the formation of o-phenylphenols .
Coupling Reactions with Arenediazonium Tetrafluoroborates
- Application Summary: 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates .
- Methods of Application: This involves the use of a palladium catalyst to facilitate the coupling reaction .
- Results or Outcomes: The outcome of this reaction is the formation of coupled compounds .
Rhodium-Catalyzed Enantioselective Addition Reactions
- Application Summary: 2-Fluorophenylboronic acid is used in rhodium-catalyzed enantioselective addition reactions .
- Methods of Application: This involves the use of a rhodium catalyst to facilitate the addition reaction .
- Results or Outcomes: The outcome of this reaction is the formation of enantioselective compounds .
Preparation of Biologically Active Biphenyls
- Application Summary: 4-Fluorophenylboronic acid can be used as a reactant in the preparation of biologically active biphenyls .
- Methods of Application: This involves coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Results or Outcomes: The outcome of this reaction is the formation of novel biologically active terphenyls .
Synthesis of Potent Leukotriene B4 Receptor Agonists
- Application Summary: 3-Fluorophenylboronic acid is used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Methods of Application: This involves palladium-catalyzed cross-coupling reactions .
- Results or Outcomes: The outcome of this reaction is the formation of o-phenylphenols .
Safety And Hazards
Boronic acids, including “(3-Cyano-2-fluorophenyl)boronic acid”, can be harmful if swallowed, in contact with skin, or if inhaled . They can cause skin irritation and serious eye irritation . Safety precautions should include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
Boronic acids are increasingly being used in diverse areas of research, including sensing applications, biological labeling, protein manipulation and modification, and the development of therapeutics . The specific future directions for “(3-Cyano-2-fluorophenyl)boronic acid” would depend on the results of ongoing and future research in these areas.
Propiedades
IUPAC Name |
(3-cyano-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENIWPFEWBREIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659387 | |
| Record name | (3-Cyano-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyano-2-fluorophenyl)boronic acid | |
CAS RN |
957121-05-0 | |
| Record name | (3-Cyano-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



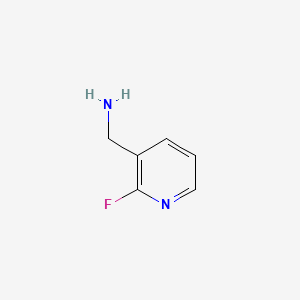
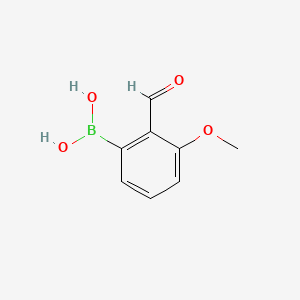
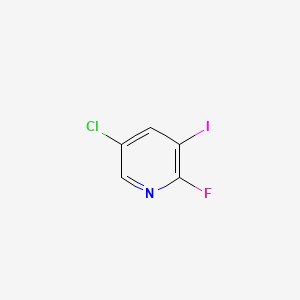
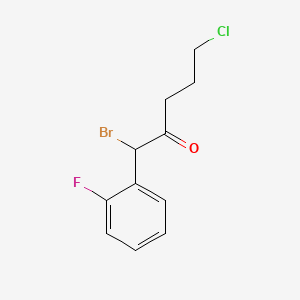
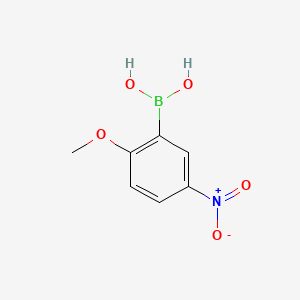
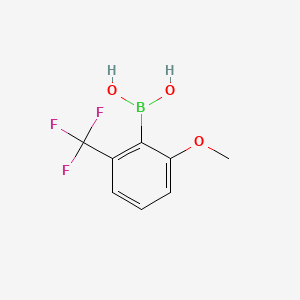
![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)
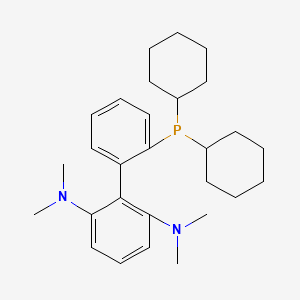
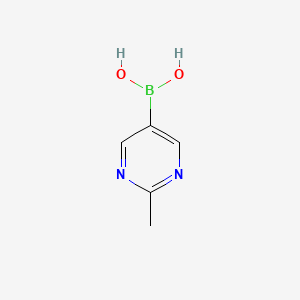
![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)
